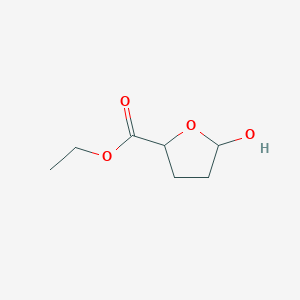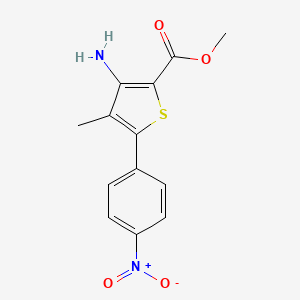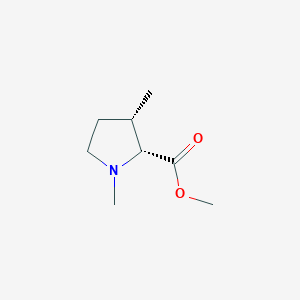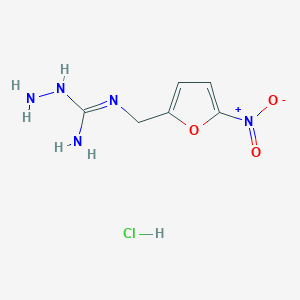
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . This multi-targeted approach makes it less prone to bacterial resistance.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Nitrofural: A topical antibacterial agent used for treating skin infections.
Uniqueness
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is unique due to its specific molecular structure, which imparts distinct antibacterial properties. Its ability to act on multiple bacterial targets simultaneously makes it a valuable compound in the fight against bacterial resistance.
Properties
Molecular Formula |
C6H10ClN5O3 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
1-amino-2-[(5-nitrofuran-2-yl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C6H9N5O3.ClH/c7-6(10-8)9-3-4-1-2-5(14-4)11(12)13;/h1-2H,3,8H2,(H3,7,9,10);1H |
InChI Key |
LBSUJDPNAFEHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN=C(N)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



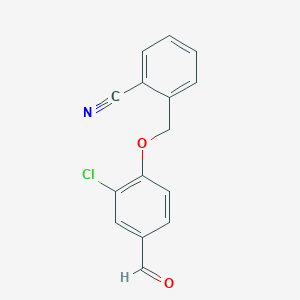
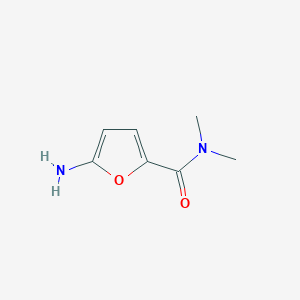
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
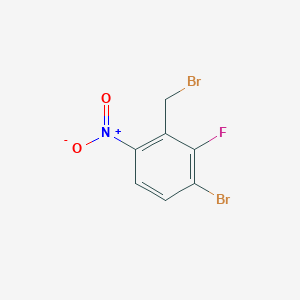
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

